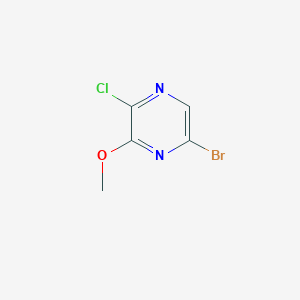![molecular formula C12H18N2O2S B1376939 tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1368127-86-9](/img/structure/B1376939.png)
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Descripción general
Descripción
Tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (TBCP) is a synthetic compound belonging to the thiophene family of heterocyclic compounds. It is a colorless, crystalline solid and has a molar mass of 294.4 g/mol. TBCP has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. It is also used in the synthesis of other compounds, such as thiophene-based polymers and pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, along with its derivatives, is of significant interest in the field of organic chemistry due to its potential applications in various domains, including medicinal chemistry and materials science. A notable study in this context involves the synthesis and characterization of related compounds. For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The resulting compounds were further modified to obtain Schiff base compounds, which were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallographic analysis provided insights into the molecular and crystal structures, revealing the presence of intramolecular hydrogen bonds that stabilize the structure. DFT analyses also highlighted the intramolecular hydrogen bonding in some compounds, indicating potential for specific interactions and reactivity profiles (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactivity and Derivatization
The reactivity of tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate and its analogs towards various chemical transformations has been a subject of investigation, aiming to expand the utility of these compounds in synthetic chemistry. Research has shown that these compounds can undergo processes such as diazotization and formylation, producing derivatives with potential applications in the development of new materials or bioactive molecules. Such studies offer a foundation for further exploration of the chemical properties and applications of these thieno[3,2-c]pyridine derivatives, providing valuable insights into their potential utility in diverse scientific and industrial fields (Mironovich & Shcherbinin, 2014).
Potential Applications in Medicinal Chemistry
The structural motifs present in tert-butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate derivatives bear relevance to medicinal chemistry, where such frameworks are often explored for their pharmacological properties. Investigations into related compounds have shown that modifications to the thieno[3,2-c]pyridine scaffold can lead to substances with potential anticholinesterase activity, suggesting applications in treating conditions such as Alzheimer's disease. The synthesis and study of these compounds contribute to the ongoing search for new therapeutic agents, highlighting the importance of chemical synthesis and structural analysis in drug discovery and development (Pietsch, Nieger, & Gütschow, 2007).
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that the compound is part of the pyrido[2,3-d]pyrimidin-5-one derivatives, which have been shown to exhibit a wide range of biological activities .
Biochemical Pathways
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Result of Action
Related compounds in the pyrido[2,3-d]pyrimidin-5-one class have shown promising antiproliferative effects .
Propiedades
IUPAC Name |
tert-butyl 7-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-5-17-10(8)9(13)7-14/h4-5,9H,6-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCGNDQAOQRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



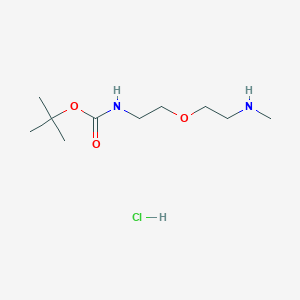
![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)
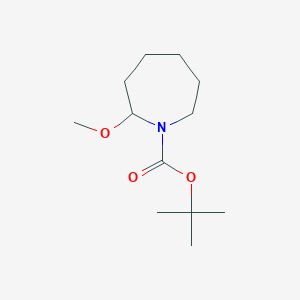
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)
![Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1376863.png)
![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)

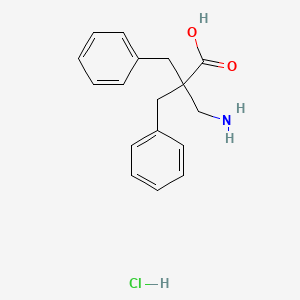
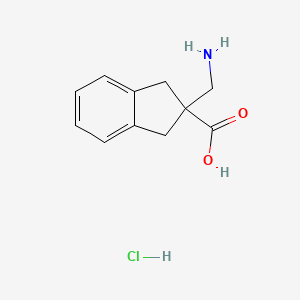

![3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid](/img/structure/B1376872.png)

